

# An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride

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## Compound of Interest

Compound Name: 4-Isopropylphenylhydrazine  
hydrochloride

Cat. No.: B019915

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Isopropylphenylhydrazine hydrochloride**, a key chemical intermediate used in various synthetic applications, particularly in the pharmaceutical industry. This guide covers its chemical structure, physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis, and its principal applications in drug development.

## Chemical Identity and Physicochemical Properties

**4-Isopropylphenylhydrazine hydrochloride**, identified by the CAS Number 118427-29-5, is the hydrochloride salt of 4-isopropylphenylhydrazine.<sup>[1]</sup> It serves as a stable precursor for the free base, which is a crucial reagent in organic synthesis.

## Chemical Structure

The structure consists of a benzene ring substituted with an isopropyl group and a hydrazine group at the para (1,4) positions. The hydrazine moiety is protonated to form the hydrochloride salt.

Caption: Chemical structure of **4-Isopropylphenylhydrazine Hydrochloride**.

## Quantitative Data Summary

The key chemical and physical properties of **4-Isopropylphenylhydrazine hydrochloride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Identifiers		
CAS Number	118427-29-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> · HCl (or C <sub>9</sub> H <sub>15</sub> ClN <sub>2</sub> )	[1]
Molecular Weight	186.68 g/mol	[1]
InChI Key	LMFPPUVGWDZXMB-UHFFFAOYSA-N	[1]
SMILES	CC(C)c1ccc(NN)cc1.Cl	[1]
Physicochemical Data		
Appearance	White to beige or brownish solid (flakes or powder)	[1]
Melting Point	203 °C (decomposes)	[1]
Boiling Point	260.1 °C at 760 mmHg	[1]
Density	1.027 g/cm <sup>3</sup>	[1]
Solubility	Soluble in DMSO and Methanol	[1]
Vapor Pressure	0.0124 mmHg at 25°C	[1]

## Predicted Spectroscopic and Analytical Data

While publicly available, fully assigned experimental spectra are limited, the expected spectral characteristics can be predicted based on the molecule's structure and established principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the isopropyl, aromatic, and hydrazine protons. The hydrochloride salt form may lead to broad, exchangeable peaks for the N-H protons.

Protons	Predicted $\delta$ (ppm)	Multiplicity	Integration	Notes
Isopropyl -CH <sub>3</sub>	~1.2	Doublet (d)	6H	Split by the single methine proton (CH).
Isopropyl -CH	~2.9	Septet (sept)	1H	Split by the six equivalent methyl protons.
Aromatic C2-H, C6-H	~7.1 - 7.3	Doublet (d)	2H	Protons ortho to the isopropyl group.
Aromatic C3-H, C5-H	~6.9 - 7.1	Doublet (d)	2H	Protons ortho to the hydrazine group.
Hydrazine - NHNH <sub>2</sub> <sup>+</sup>	~8.0 - 10.5	Broad Singlet (br s)	3H	Exchangeable with D <sub>2</sub> O. Chemical shift is highly dependent on solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.

Carbon Atom	Predicted $\delta$ (ppm)	Notes
Isopropyl -CH <sub>3</sub>	~24	
Isopropyl -CH	~33	
Aromatic C3, C5	~115	Carbons ortho to the hydrazine group.
Aromatic C2, C6	~128	Carbons ortho to the isopropyl group.
Aromatic C4 (ipso)	~145	Carbon attached to the isopropyl group.
Aromatic C1 (ipso)	~148	Carbon attached to the hydrazine group.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for N-H, C-H, and aromatic C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
3300 - 3100	N-H Stretch	Strong, Broad	Characteristic of the hydrazinium ion (-NH <sub>2</sub> <sup>+</sup> ).
3100 - 3000	Aromatic C-H Stretch	Medium	
2960 - 2850	Aliphatic C-H Stretch	Medium-Strong	From the isopropyl group.
~1600, ~1500	Aromatic C=C Stretch	Medium-Strong	Two bands are typical for benzene derivatives.
1600 - 1550	N-H Bend	Medium	
~820	C-H Out-of-plane Bend	Strong	Characteristic of 1,4-disubstituted (para) benzene rings.

## Mass Spectrometry (MS) (Predicted)

For the free base (M=150.23 g/mol ), electron impact ionization would likely show a prominent molecular ion peak. The fragmentation pattern would be dominated by cleavages characteristic of alkylbenzenes and hydrazines.

m/z Value	Possible Fragment	Notes
150	$[\text{C}_9\text{H}_{14}\text{N}_2]^+$	Molecular ion ( $\text{M}^+$ ) of the free base.
135	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the isopropyl moiety.
107	$[\text{M} - \text{C}_3\text{H}_7]^+$ or $[\text{C}_6\text{H}_5\text{NHNH}_2]^+$	Loss of the isopropyl group (benzylic cleavage) or cleavage of the isopropyl-phenyl bond.
91	$[\text{C}_6\text{H}_5\text{N}]^+$	Cleavage of the N-N bond.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.

## Experimental Protocols

### Synthesis of 4-Isopropylphenylhydrazine Hydrochloride

The most common laboratory synthesis involves a two-step, one-pot procedure starting from 4-isopropylaniline.<sup>[1]</sup> The process involves diazotization of the primary amine followed by in-situ reduction of the resulting diazonium salt.

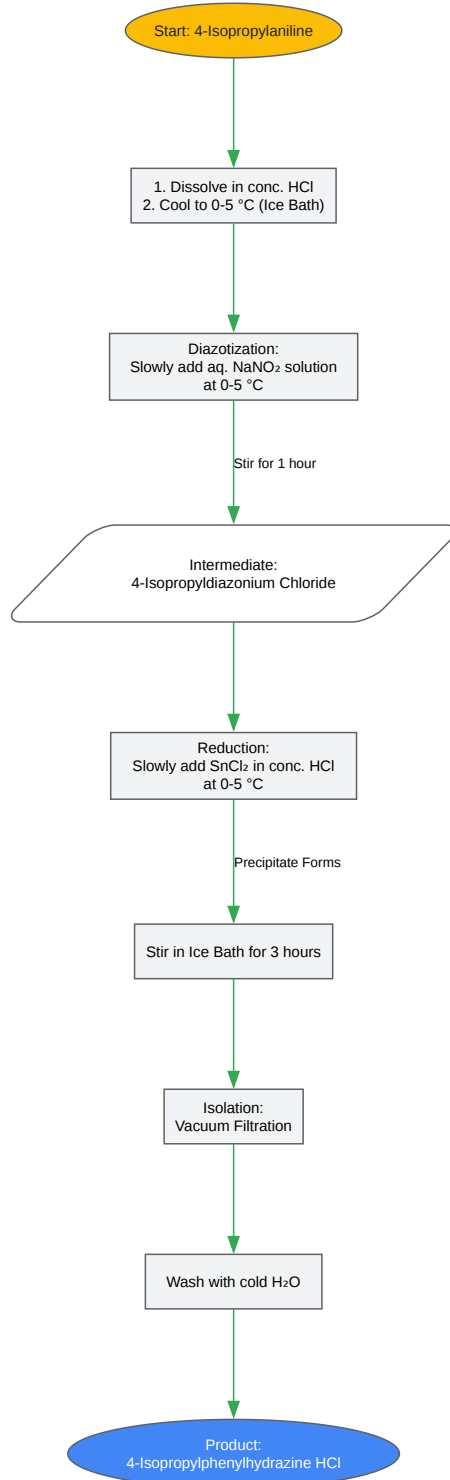
Materials and Reagents:

- 4-Isopropylaniline (purity  $\geq 98\%$ )
- Concentrated Hydrochloric Acid (~37%)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Stannous Chloride ( $\text{SnCl}_2$ )
- Deionized Water
- Ice

Procedure:

- **Amine Salt Formation:** In a suitable reaction vessel, add 4-isopropylaniline (0.02 mol, e.g., 2.70 g) to concentrated hydrochloric acid (50 mL). Stir the mixture in an ice bath for 10 minutes to form the aniline hydrochloride salt and cool the solution to 0-5 °C.
- **Diazotization:** While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.45 g, 0.021 mol in 7.5 mL water) dropwise. The addition should be controlled to keep the temperature from rising. The solution may turn reddish-brown. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
- **Reduction:** To the same reaction vessel containing the diazonium salt solution, directly and slowly add a pre-prepared solution of stannous chloride in concentrated hydrochloric acid (e.g., 6.7 g  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 0.03 mol in 30 mL conc. HCl). A large amount of solid will begin to precipitate.
- **Reaction Completion:** Continue to stir the mixture vigorously in the ice bath for an additional 3 hours to ensure the complete reduction of the diazonium salt.
- **Isolation and Purification:** Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
- **Drying:** Air-dry the light brown powder to obtain **4-isopropylphenylhydrazine hydrochloride**. Further purification is typically not required for most applications. A yield of approximately 92% can be expected.<sup>[1]</sup>

## Synthesis Workflow for 4-Isopropylphenylhydrazine HCl

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Caption: Workflow diagram for the synthesis of 4-Isopropylphenylhydrazine HCl.

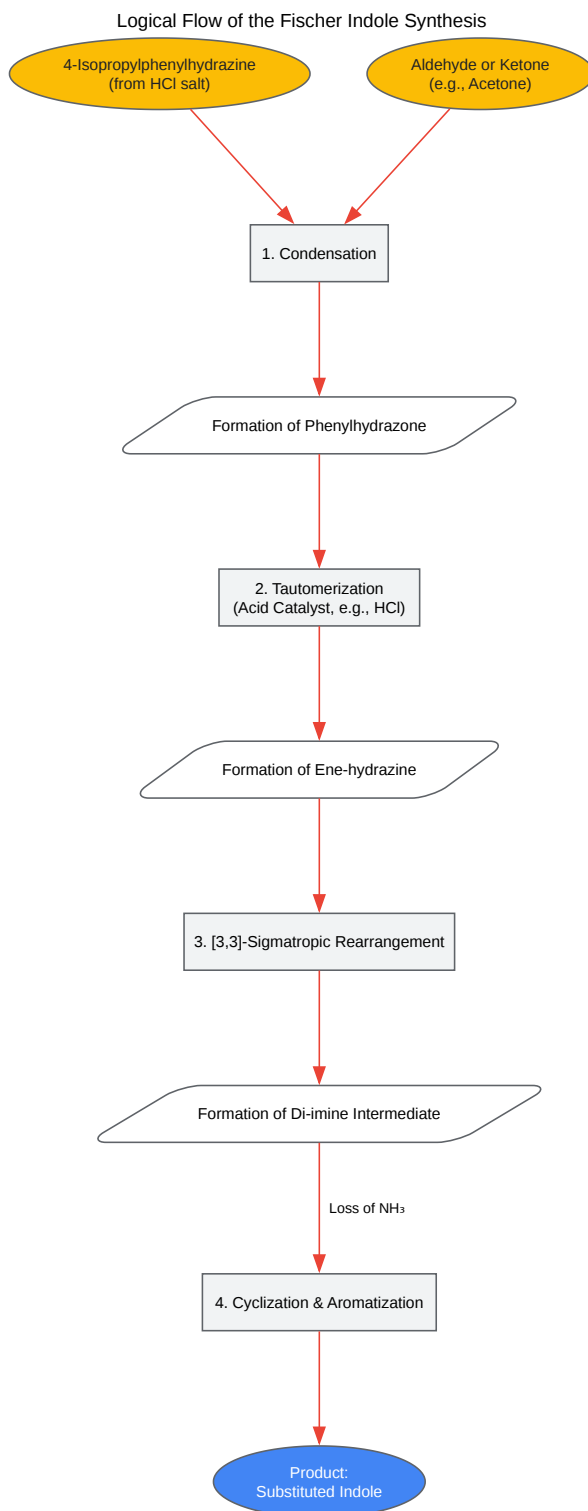


## Applications in Research and Drug Development

The primary application of 4-isopropylphenylhydrazine and its hydrochloride salt is as a key building block in the Fischer indole synthesis. This reaction is a cornerstone of heterocyclic chemistry and is widely used in the pharmaceutical industry to construct the indole scaffold.

The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Notable examples include the anti-migraine triptan class of drugs (e.g., Sumatriptan, Rizatriptan), anti-inflammatory agents like Indomethacin, and various anti-cancer and anti-viral compounds.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which undergoes a rearrangement to form the indole ring.




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Caption: General mechanism of the Fischer Indole Synthesis.

## Safety and Handling

**4-Isopropylphenylhydrazine hydrochloride** is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.<sup>[1]</sup>

Safety Information	Details
GHS Pictogram	 alt text
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

## Conclusion

**4-Isopropylphenylhydrazine hydrochloride** is a valuable and versatile chemical reagent. Its primary importance lies in its role as a stable and reliable precursor for the synthesis of complex indole-containing molecules, which are of significant interest in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

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## References

- 1. chembk.com [chembk.com]
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